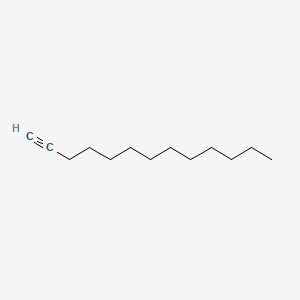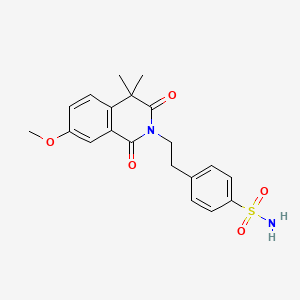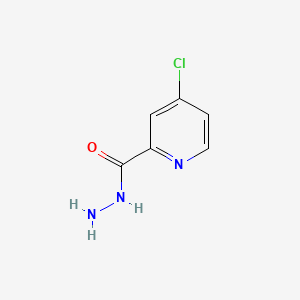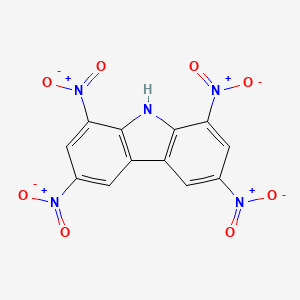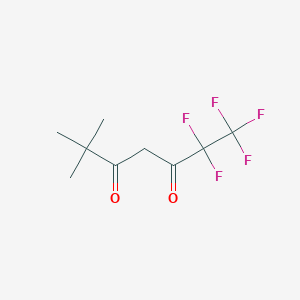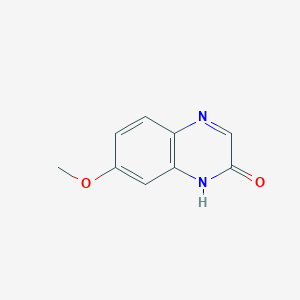
7-Methoxyquinoxalin-2(1H)-one
Overview
Description
7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and a keto group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of 7-Methoxyquinoxalin-2(1H)-one are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body .
Mode of Action
This compound interacts with α-amylase and α-glucosidase, inhibiting their activities .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by this compound affects the carbohydrate digestion pathway . This leads to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . The downstream effect of this is a potential reduction in the risk of developing type 2 diabetes .
Pharmacokinetics
The compound has been found to meet lipinski’s rules of five, which suggest good bioavailability .
Result of Action
This can lead to a decrease in postprandial blood sugar levels, potentially reducing the risk of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some quinoxaline derivatives have demonstrated anticancer activity, causing cell cycle arrest and apoptosis in cancer cell lines . It’s possible that 7-Methoxyquinoxalin-2(1H)-one may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet clear. It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoxalin-2(1H)-one typically involves the condensation of 4-methoxybenzene-1,2-diamine with ethyl 2-oxohex-5-enoate. The reaction is carried out in the presence of a suitable catalyst, such as ferric acetylacetonate, under nitrogen atmosphere. The reaction mixture is then cooled and quenched with citric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy group or the keto group, leading to a variety of substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Copper(II) acetate, acetic acid, and air (O2) as an oxidant.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
- Oxidized quinoxaline derivatives.
- Reduced quinoxaline derivatives.
- Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
- 7-Chloroquinoxalin-2(1H)-one
- 7-Methylquinoxalin-2(1H)-one
- 7-Ethoxyquinoxalin-2(1H)-one
Comparison: 7-Methoxyquinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which enhances its biological activity compared to its chloro, methyl, and ethoxy analogs. The methoxy group increases the compound’s ability to interact with biological targets, making it more effective in various applications .
Properties
IUPAC Name |
7-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVERQUMLAYWTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333208 | |
| Record name | 7-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-30-4 | |
| Record name | 7-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of 7-Methoxyquinoxalin-2(1H)-one as described in the research?
A1: The research focuses on optimizing the Hinsberg reaction, a common method for synthesizing quinoxalinone derivatives. [] The study found that this compound (7b) can be synthesized regioselectively, meaning only one isomer is formed, regardless of the reaction pH. This is significant because achieving regioselectivity in organic synthesis is often challenging. The study also highlights the influence of substituents on the benzene ring of o-phenylenediamine derivatives and their reactivity in the Hinsberg reaction. [] For instance, while a methoxy group allows for regioselectivity, nitro and amino substituents hinder the formation of the desired quinoxalinone ring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
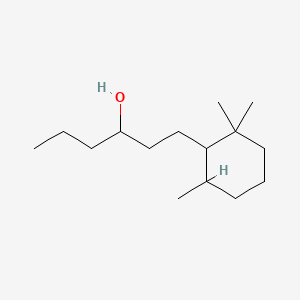
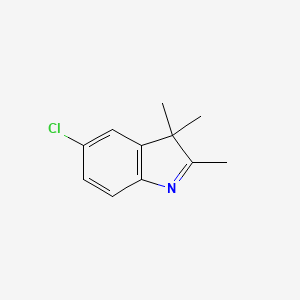

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
